molecular formula C11H10O4 B2803124 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid CAS No. 633282-39-0

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Cat. No.: B2803124
CAS No.: 633282-39-0
M. Wt: 206.197
InChI Key: XHMJBIRHDOBCBN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves several steps. One common method includes the reaction of 3-methylphthalic anhydride with methanol in the presence of a catalyst to form the corresponding methyl ester. This ester is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid include:

These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications. The presence of different substituents can significantly affect their chemical reactivity and biological activity .

Properties

IUPAC Name

3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMJBIRHDOBCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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